3-(Azepan-2-ylidene)pentane-2,4-dione
Description
3-(Azepan-2-ylidene)pentane-2,4-dione is a derivative of pentane-2,4-dione (acetylacetone), where the central methylene group is substituted with an azepan-2-ylidene moiety. The azepane ring is a seven-membered saturated nitrogen heterocycle, and the "ylidene" designation indicates a double bond connecting the azepane to the diketone core. While direct data on this compound are absent in the provided evidence, insights can be extrapolated from analogous pentane-2,4-dione derivatives.
Properties
CAS No. |
108140-18-7 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pent-3-en-2-one |
InChI |
InChI=1S/C11H17NO2/c1-8(13)11(9(2)14)10-6-4-3-5-7-12-10/h13H,3-7H2,1-2H3/b11-8- |
InChI Key |
ZHJHPZXPBJOBQP-UHFFFAOYSA-N |
SMILES |
CC(=C(C1=NCCCCC1)C(=O)C)O |
Isomeric SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
Canonical SMILES |
CC(=O)C(=C1CCCCCN1)C(=O)C |
Synonyms |
3-AZEPAN-2-YLIDENE-PENTANE-2,4-DIONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl and Aryl Derivatives
Examples :
- 3-[Ethoxy(aryl)methyl]pentane-2,4-diones (): Synthesized via aldol reactions, these derivatives exhibit high yields (78–88%) and exist as oils. Their polarity and hydrogen bond basicity are comparable to the parent diketone but modulated by aryl substituents (e.g., bromo, nitro groups) .
- Acetyl Zingerone (3-(4-hydroxy-3-methoxybenzyl)-pentane-2,4-dione, ): This derivative demonstrates enhanced hydrogen bond acidity due to phenolic -OH groups, contrasting with alkyl derivatives that lack H-bond acidity .
Key Differences :
- Nitrogen in the azepane ring may enhance hydrogen bond basicity, similar to fluorinated derivatives (), but with reduced acidity compared to phenolic groups in Acetyl Zingerone.
Sulfur-Containing Derivatives
Examples :
- 3-(Dodecylthio)pentane-2,4-dione (): Synthesized via disulfide cleavage, this compound shows high yield (92%) and liquid state at room temperature. Sulfur atoms increase nucleophilicity, enabling applications in thiol-ene reactions .
- 3-[(Alkylsulfanyl)methyl]pentane-2,4-diones (): These derivatives are precursors for sulfanylmethyl-substituted 1,3-dioxanes, highlighting their utility in heterocycle synthesis .
Key Differences :
- Steric hindrance from the azepane ring may limit reactivity compared to linear sulfanyl chains.
Phosphorus-Containing Derivatives
Examples :
Key Differences :
- The azepan-ylidene group replaces the electronegative phosphorus atom, diminishing electron-withdrawing effects but introducing basicity via the amine.
- Conformational flexibility of the azepane ring contrasts with the rigid planar structure of phosphoranylidene derivatives.
Nitrogen-Containing Derivatives
Examples :
- 3-(Phenylhydrazono)pentane-2,4-dione (): Hydrazone derivatives exhibit tautomerism and intramolecular H-bonding, influencing their stability and spectral properties .
Key Differences :
- Unlike planar Schiff bases, the azepane ring’s three-dimensional structure may hinder metal coordination but improve solubility in nonpolar solvents.
Fluorinated Derivatives
Examples :
- 1,1,1-Trifluoropentane-2,4-dione (): Fluorination increases hydrogen bond acidity (α = 0.33) compared to non-fluorinated derivatives (α = 0), enhancing interactions with polar solvents .
Key Differences :
- The azepan-ylidene group lacks fluorine’s electronegativity but may exhibit moderate H-bond basicity due to the amine’s lone pairs.
Data Tables
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